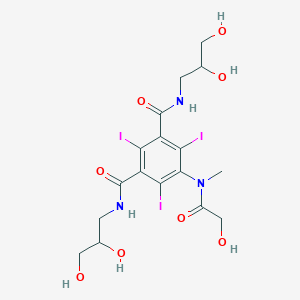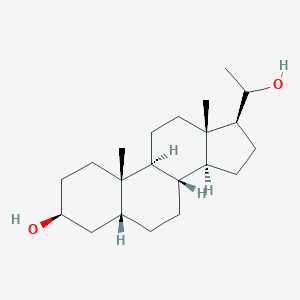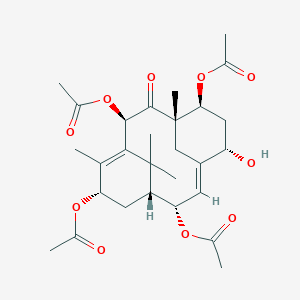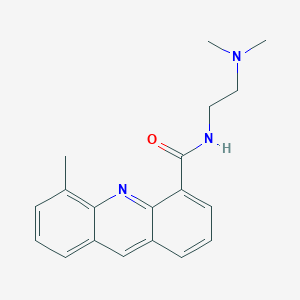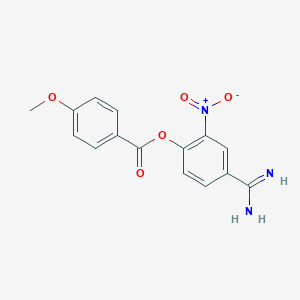
4-Amidino-2-nitrophenyl 4'-anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amidino-2-nitrophenyl 4'-anisate, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of the natural amino acid arginine and is commonly used as a substrate for enzymes that catalyze the hydrolysis of peptide bonds.
Mécanisme D'action
4-Amidino-2-nitrophenyl 4'-anisate is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine, cysteine, or threonine residue. The nucleophilic residue attacks the carbonyl carbon of the peptide bond, causing the bond to break and releasing the amino acid fragment. The reaction produces a nitrophenol and an anisic acid fragment.
Biochemical and Physiological Effects:
4-Amidino-2-nitrophenyl 4'-anisate has no known direct biochemical or physiological effects on living organisms. However, 4-Amidino-2-nitrophenyl 4'-anisate is commonly used as a substrate for enzymes that have important roles in biological processes. The study of 4-Amidino-2-nitrophenyl 4'-anisate and its hydrolysis by enzymes can provide insights into the mechanisms of these processes and the potential therapeutic applications of enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amidino-2-nitrophenyl 4'-anisate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. 4-Amidino-2-nitrophenyl 4'-anisate is also a relatively inexpensive substrate compared to other substrates used in enzyme assays. However, 4-Amidino-2-nitrophenyl 4'-anisate has several limitations. It is not a natural substrate for any known enzyme, so its use in enzyme assays may not accurately reflect the activity of the enzyme in vivo. 4-Amidino-2-nitrophenyl 4'-anisate is also not suitable for use in assays that require a fluorescent or chromogenic readout, as it does not produce a detectable signal upon hydrolysis.
Orientations Futures
There are several future directions for research on 4-Amidino-2-nitrophenyl 4'-anisate. One area of research is the study of the hydrolysis of 4-Amidino-2-nitrophenyl 4'-anisate by enzymes that are involved in disease processes, such as cancer and Alzheimer's disease. This research could lead to the development of novel enzyme inhibitors with therapeutic potential. Another area of research is the development of new assays for the detection of enzyme activity using 4-Amidino-2-nitrophenyl 4'-anisate as a substrate. These assays could be used to screen for new enzyme inhibitors and to study the mechanisms of enzyme activity. Finally, the synthesis of new derivatives of 4-Amidino-2-nitrophenyl 4'-anisate could lead to the development of compounds with improved substrate properties and increased specificity for particular enzymes.
Méthodes De Synthèse
4-Amidino-2-nitrophenyl 4'-anisate is synthesized by reacting 4-amidino-2-nitrophenol with 4-methoxybenzoic anhydride in the presence of a base catalyst. The reaction yields 4-Amidino-2-nitrophenyl 4'-anisate as a yellow solid with a melting point of 215-217°C. The purity of 4-Amidino-2-nitrophenyl 4'-anisate can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-Amidino-2-nitrophenyl 4'-anisate is widely used in scientific research as a substrate for enzymes that hydrolyze peptide bonds. 4-Amidino-2-nitrophenyl 4'-anisate is commonly used in the study of proteases, enzymes that break down proteins. Proteases are involved in many biological processes, including digestion, blood clotting, and immune defense. 4-Amidino-2-nitrophenyl 4'-anisate is also used in the study of enzyme inhibitors, compounds that can block the activity of enzymes. Enzyme inhibitors have potential therapeutic applications in the treatment of diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
105450-73-5 |
|---|---|
Nom du produit |
4-Amidino-2-nitrophenyl 4'-anisate |
Formule moléculaire |
C15H13N3O5 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |
Clé InChI |
PLBOHMPHGWUZAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Autres numéros CAS |
105450-73-5 |
Synonymes |
4-amidino-2-nitrophenyl 4'-anisate APNAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



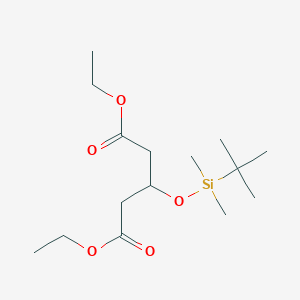

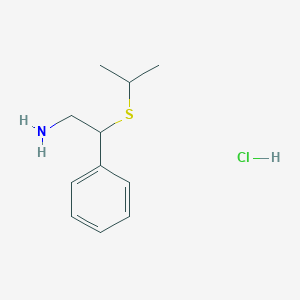


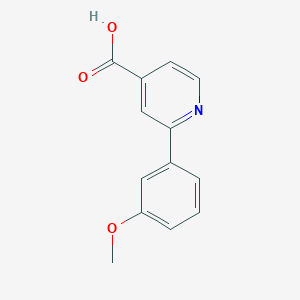
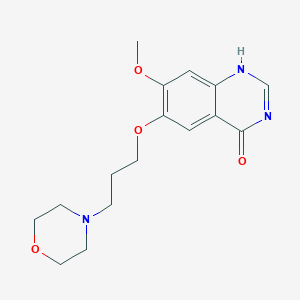
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
